4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine
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Overview
Description
4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is a complex organic compound that belongs to the class of benzodiazepines. Benzodiazepines are known for their wide range of pharmacological effects, including anxiolytic, hypnotic, and anticonvulsant properties . This particular compound is characterized by the presence of a trifluorophenyl group, which can significantly influence its chemical behavior and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine typically involves multi-step organic reactions. One common method includes the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the use of boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production of this compound may utilize continuous flow chemistry, which allows for efficient and scalable synthesis of benzodiazepines . This method involves the use of microreactors and automated systems to control reaction parameters precisely, leading to high yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The trifluorophenyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution reactions can produce various derivatives with different functional groups.
Scientific Research Applications
4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine involves its interaction with specific molecular targets in the body. It is known to bind to the gamma-aminobutyric acid (GABA) receptor, enhancing the inhibitory effects of GABA and leading to its anxiolytic and anticonvulsant properties . The compound’s trifluorophenyl group may also play a role in modulating its binding affinity and activity.
Comparison with Similar Compounds
Similar Compounds
Diazepam: Another well-known benzodiazepine with similar anxiolytic and hypnotic properties.
Clonazepam: Used primarily for its anticonvulsant effects.
Lorazepam: Known for its use in treating anxiety disorders.
Uniqueness
4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine is unique due to the presence of the trifluorophenyl group, which can enhance its pharmacological properties and make it a valuable compound for research and therapeutic applications .
Properties
Molecular Formula |
C18H13F3N2 |
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Molecular Weight |
314.3 g/mol |
IUPAC Name |
4-(3,4,5-trifluorophenyl)-5,6-dihydro-4H-pyrrolo[1,2-a][1,4]benzodiazepine |
InChI |
InChI=1S/C18H13F3N2/c19-13-8-12(9-14(20)17(13)21)18-16-6-3-7-23(16)15-5-2-1-4-11(15)10-22-18/h1-9,18,22H,10H2 |
InChI Key |
PMVNWEJJUFQYPO-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=CC=CC=C2N3C=CC=C3C(N1)C4=CC(=C(C(=C4)F)F)F |
Origin of Product |
United States |
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